molecular formula C10H12N2O3 B8185009 1-(4-Amino-3-nitrophenyl)-2-methyl-1-propanone

1-(4-Amino-3-nitrophenyl)-2-methyl-1-propanone

Cat. No.: B8185009
M. Wt: 208.21 g/mol
InChI Key: GDTISWOHFMFNFR-UHFFFAOYSA-N
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Description

1-(4-Amino-3-nitrophenyl)-2-methyl-1-propanone is an organic compound characterized by the presence of an amino group, a nitro group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-nitrophenyl)-2-methyl-1-propanone typically involves the nitration of 4-aminoacetophenone followed by a series of reduction and substitution reactions. The nitration process introduces the nitro group into the aromatic ring, and subsequent reactions modify the structure to achieve the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-nitrophenyl)-2-methyl-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Amino-3-nitrophenyl)-2-methyl-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-nitrophenyl)-2-methyl-1-propanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. These interactions can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-amino-3-nitrophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6(2)10(13)7-3-4-8(11)9(5-7)12(14)15/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTISWOHFMFNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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